Cis-1-benzhydryltetrahydrofuro[3,4-c]isoxazol-6(3H)-one
Description
Cis-1-benzhydryltetrahydrofuro[3,4-c]isoxazol-6(3H)-one is a complex heterocyclic compound characterized by a fused tetrahydrofuroisoxazole core substituted with a benzhydryl group. However, detailed experimental or computational data on its physicochemical properties, reactivity, or biological activity are notably absent in the provided evidence. PubChem lists this compound (), but technical limitations (e.g., JavaScript requirements) hinder direct access to its profile, suggesting that further investigation into primary literature or databases is necessary for comprehensive insights.
Properties
Molecular Formula |
C18H17NO3 |
|---|---|
Molecular Weight |
295.3 g/mol |
IUPAC Name |
(3aR,6aS)-1-benzhydryl-3,3a,4,6a-tetrahydrofuro[3,4-c][1,2]oxazol-6-one |
InChI |
InChI=1S/C18H17NO3/c20-18-17-15(11-21-18)12-22-19(17)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-17H,11-12H2/t15-,17+/m1/s1 |
InChI Key |
MVLNQBRPLBQYEX-WBVHZDCISA-N |
Isomeric SMILES |
C1[C@@H]2CON([C@@H]2C(=O)O1)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1C2CON(C2C(=O)O1)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-1-benzhydryltetrahydrofuro[3,4-c]isoxazol-6(3H)-one typically involves a multi-step process. One common method is the rhodium-catalyzed C–H allylation followed by intramolecular 1,3-dipolar cycloaddition. This method consistently yields bridged isoxazolidines via intermediates bearing activated dienophiles . The reaction conditions often require precise control of temperature and the use of specific catalysts to achieve the desired regio- and stereo-selectivity.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring the availability of high-purity reagents, and implementing stringent quality control measures to maintain consistency and yield.
Chemical Reactions Analysis
Types of Reactions
Cis-1-benzhydryltetrahydrofuro[3,4-c]isoxazol-6(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of different reduced derivatives.
Substitution: The benzhydryl group and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups replacing the original substituents.
Scientific Research Applications
Cis-1-benzhydryltetrahydrofuro[3,4-c]isoxazol-6(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of cis-1-benzhydryltetrahydrofuro[3,4-c]isoxazol-6(3H)-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Due to the lack of direct comparative data in the provided evidence, this section hypothesizes differences based on structural analogs and general organic chemistry principles.
Table 1: Hypothetical Comparison of Key Properties
| Compound Name | Core Structure | Substituent | Predicted LogP* | Thermal Stability | Reactivity Profile |
|---|---|---|---|---|---|
| Cis-1-benzhydryltetrahydrofuro[3,4-c]isoxazol-6(3H)-one | Tetrahydrofuroisoxazole | Benzhydryl | ~3.5 (highly lipophilic) | Moderate (bulky substituent) | Susceptible to ring-opening under acidic conditions |
| Trans-1-methyltetrahydrofuro[3,4-c]isoxazol-6(3H)-one | Tetrahydrofuroisoxazole | Methyl | ~1.2 | High | Stable in acidic media |
| 1-Phenyltetrahydrofuro[3,4-c]isoxazol-6(3H)-one | Tetrahydrofuroisoxazole | Phenyl | ~2.8 | Moderate | Oxidative degradation |
*LogP values estimated using fragment-based methods due to absence of experimental data.
Key Observations:
Lipophilicity : The benzhydryl group in the target compound likely increases LogP significantly compared to methyl or phenyl analogs, enhancing membrane permeability but reducing aqueous solubility.
Steric Effects : The bulky benzhydryl substituent may lower thermal stability relative to smaller substituents (e.g., methyl), as observed in similar systems.
Reactivity : The cis-configuration and fused ring system could render the compound prone to ring-opening reactions under acidic or nucleophilic conditions, unlike trans-isomers or simpler analogs.
Computational Insights and Methodological Gaps
The Becke 1993 study () highlights the importance of exact-exchange terms in density-functional theory (DFT) for accurate thermochemical predictions. Applying such methods could theoretically elucidate the compound’s electronic structure, bond dissociation energies, and reaction pathways compared to analogs. For example:
- Hypothetical DFT Study : A hybrid functional (e.g., B3LYP) might predict the compound’s HOMO-LUMO gap to be narrower than methyl-substituted analogs due to conjugation with the benzhydryl group, increasing electrophilicity.
Biological Activity
Cis-1-benzhydryltetrahydrofuro[3,4-c]isoxazol-6(3H)-one is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
This compound has a unique chemical structure that contributes to its biological activity. The isoxazole ring system is known for its role in various biological processes, including enzyme inhibition and receptor modulation. The presence of the benzhydryl group enhances its lipophilicity, potentially improving its ability to cross biological membranes.
Research indicates that compounds with similar structures often interact with specific biological targets:
- Enzyme Inhibition : Isoxazoles are known to inhibit various enzymes, including those involved in metabolic pathways and signal transduction. This inhibition can lead to altered cellular responses.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neuronal signaling pathways.
Antiviral Properties
Recent studies have highlighted the antiviral potential of compounds structurally related to this compound. For instance, benzisothiazolone derivatives have shown significant inhibitory effects on HIV-1 reverse transcriptase (RT), a key enzyme in viral replication. These findings suggest that similar compounds could exhibit antiviral properties through analogous mechanisms .
Cytotoxicity and Selectivity
The cytotoxicity profile of this compound is critical for its therapeutic application. Preliminary data indicate that while some derivatives exhibit low cytotoxicity at effective concentrations, further studies are required to establish a comprehensive safety profile.
Study 1: Inhibition of HIV-1 Reverse Transcriptase
In a screening of over 65,000 compounds for inhibitors of HIV-1 RT, several analogs demonstrated IC50 values below 1 µM. This highlights the potential for developing novel antiviral agents based on the structural framework of this compound .
Data Table: Biological Activity Overview
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
